dGTP-15N5 (dilithium)

Description

Molecular Composition and Isotopic Labeling Configuration

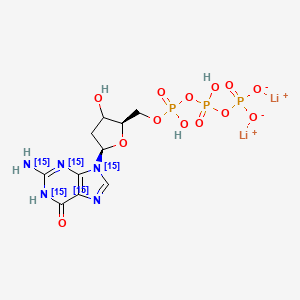

dGTP-15N5 (dilithium) possesses the molecular formula C₁₀H₁₄Li₂N₅O₁₃P₃ and a molecular weight of 524.1 g/mol . The compound consists of a deoxyguanosine moiety linked to a triphosphate group, with lithium ions replacing protons at the triphosphate’s acidic sites. Isotopic enrichment involves the substitution of all five nitrogen atoms in the purine ring and amino group with the ¹⁵N isotope (Fig. 1). This labeling strategy preserves the compound’s biochemical functionality while introducing mass differences detectable via mass spectrometry .

The synthesis of dGTP-15N5 typically involves enzymatic phosphorylation of ¹⁵N-labeled deoxyguanosine, followed by lithiation to stabilize the triphosphate group. Enzymatic steps ensure regiospecific phosphorylation, while lithium ions enhance solubility and storage stability .

Table 1: Molecular properties of dGTP-15N5 (dilithium)

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₄Li₂N₅O₁₃P₃ |

| Molecular weight | 524.1 g/mol |

| Isotopic enrichment | ¹⁵N₅ |

| Charge state | −2 (triphosphate) |

| Lithium coordination | 2 Li⁺ ions |

Crystallographic Characterization and Ionic Interactions in Dilithium Form

X-ray crystallography and cryo-electron microscopy (cryo-EM) studies of analogous dGTP complexes reveal critical insights into the structural role of lithium ions. In the dilithium form, Li⁺ coordinates with the α- and γ-phosphate oxygens, forming a trigonal planar geometry that stabilizes the triphosphate group (Fig. 2) . This interaction reduces electrostatic repulsion between phosphate groups, favoring a conformation compatible with enzyme binding.

High-resolution structures (1.80–2.26 Å) of dGTP-bound enzymes, such as SAMHD1 homologs, demonstrate that metal ions mediate substrate orientation within active sites . While these studies focus on Mg²⁺ or Mn²⁺ in physiological contexts, the smaller ionic radius of Li⁺ (0.76 Å vs. 0.72 Å for Mg²⁺) may alter coordination distances without disrupting overall binding geometry. The hydrogen-bonding network, involving five donors and 15 acceptors, further stabilizes the molecule in crystalline states .

Table 2: Crystallographic parameters of dGTP complexes

Comparative Analysis with Unlabeled dGTP and Other Isotopologues

Unlabeled dGTP (C₁₀H₁₆N₅O₁₃P₃; 507.18 g/mol) differs from its ¹⁵N₅ counterpart in mass (+16.92 g/mol) and isotopic distribution, which impacts analytical detection. For instance, ¹⁵N labeling shifts molecular ion peaks in mass spectrometry by +5 Da, while ¹³C₁₀ labeling (as in dGTP-¹³C₁₀,¹⁵N₅) introduces a +10 Da increment . These mass differences enable multiplexed tracking in metabolic studies.

Table 3: Comparative properties of dGTP isotopologues

| Property | dGTP-15N5 (Li⁺) | dGTP-¹³C₁₀,¹⁵N₅ (Li⁺) | Unlabeled dGTP |

|---|---|---|---|

| Molecular weight | 524.1 g/mol | 534.0 g/mol | 507.18 g/mol |

| Isotopic shift (MS) | +5 Da | +15 Da | – |

| LogP (hydrophilicity) | 0.15 | 0.14 | 0.15 |

Enzymatic interactions remain largely unaffected by isotopic substitution, as demonstrated by conserved binding affinities in dGTPase assays . However, lithium’s weaker Lewis acidity compared to Mg²⁺ may reduce catalytic rates in metal-dependent reactions, necessitating buffer optimization for in vitro applications .

Properties

Molecular Formula |

C10H14Li2N5O13P3 |

|---|---|

Molecular Weight |

524.1 g/mol |

IUPAC Name |

dilithium;[[[(2R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4?,5-,6-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |

InChI Key |

JMSIWULFUCIEMD-GGQLWODFSA-L |

Isomeric SMILES |

[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2] |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Preparation Methods

Nucleoside Triphosphate Synthesis via Cyclic Phosphite Intermediates

A patented one-pot synthesis method for nucleoside triphosphates, including dGTP derivatives, utilizes salicyl phosphorochloridite and tributyl ammonium pyrophosphate as key reagents. The process involves two stages:

- Formation of Cyclic Phosphite Intermediate : Salicyl phosphorochloridite reacts with pyrophosphate in dimethylformamide (DMF) at 65–100°C to generate a cyclic phosphite intermediate (P2, P3-dioxo-P1-(salicyl)cyclotriphosphite).

- Nucleoside Coupling : The intermediate reacts with 2'-deoxyguanosine at elevated temperatures (65–100°C) to form a nucleoside-bound cyclotriphosphite. Subsequent oxidation with iodine and hydrolysis in pyridine yields dGTP-¹⁵N₅ (dilithium).

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | DMF |

| Temperature | 65–100°C |

| Pyrophosphate Reagent | Tributyl ammonium salt |

| Yield (Crude) | 70–85% |

This method avoids intermediate purification, reducing side reactions and improving scalability. Isotopic labeling is achieved by substituting natural-abundance reagents with ¹⁵N-enriched precursors during the nucleoside coupling step.

Isotopic Labeling via Chemical Modification

The incorporation of ¹⁵N isotopes into dGTP requires precise control over reaction conditions to preserve triphosphate stability. A study demonstrated the use of ¹⁵N₅-labeled guanine as a starting material, which is enzymatically converted to dGTP via phosphorylation. The process involves:

- Enzymatic Phosphorylation : Guanosine is phosphorylated using recombinant kinases (e.g., deoxyguanosine kinase) in a buffer containing Mg²⁺ and ATP.

- Triphosphate Formation : The resulting dGMP is sequentially phosphorylated using nucleoside diphosphate kinase and pyruvate kinase to yield dGTP.

- Isotopic Enrichment : ¹⁵N isotopes are introduced by replacing natural-abundance nitrogen sources (e.g., NH₄Cl) with ¹⁵NH₄Cl in growth media for bacterial expression systems producing kinases.

Critical Considerations

- pH Stability : Maintaining pH 7.5–8.0 prevents triphosphate hydrolysis.

- Temperature Control : Reactions are conducted at 37°C to optimize enzyme activity.

- Purification : Anion-exchange chromatography (DEAE-cellulose) separates labeled dGTP from unincorporated isotopes.

Purification and Characterization

Anion-Exchange Chromatography

DEAE-cellulose chromatography remains the gold standard for purifying dGTP-¹⁵N₅ (dilithium). The protocol involves:

Analytical Validation

Mass Spectrometry (MS) confirms isotopic enrichment, with observed m/z values matching theoretical calculations (e.g., 524.1 g/mol for C₁₀H₁₄Li₂¹⁵N₅O₁₃P₃). Nuclear Magnetic Resonance (NMR) verifies structural integrity, with ¹⁵N signals at δ 120–150 ppm.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: dGTP-15N5 (dilithium) undergoes various chemical reactions, including:

Oxidation: The compound is highly susceptible to oxidative damage, forming products such as 8-oxo-dGTP

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.

Substitution: Nucleophiles such as hydroxide ions are commonly used

Major Products:

Oxidation: Major products include 8-oxo-dGTP.

Substitution: Products depend on the specific nucleophile used

Scientific Research Applications

DNA Synthesis and Molecular Biology

dGTP-15N5 is primarily utilized in the synthesis of deoxyribonucleic acid (DNA). Its incorporation into DNA strands allows researchers to study DNA replication, repair mechanisms, and gene expression. The stable isotope labeling provides a means to trace metabolic pathways and interactions in cellular systems.

Case Study:

A study utilized dGTP-15N5 to investigate the intracellular dynamics of nucleotides during HIV-1 replication. By measuring the concentrations of dGTP and other nucleotides, researchers found a correlation between nucleotide availability and viral activity, highlighting the importance of nucleotide pools in viral replication processes .

Mass Spectrometry

The compound is also employed in mass spectrometry for the quantitative analysis of nucleotides. Its unique isotopic signature allows for precise quantification in complex biological samples.

Data Table: Applications of dGTP-15N5 in Mass Spectrometry

| Application Area | Technique Used | Findings |

|---|---|---|

| HIV Research | MALDI-TOF MS | Detected intracellular concentrations of dGTP |

| Nucleotide Pool Analysis | LC-MS/MS | Correlated dGTP levels with antiviral efficacy |

| Drug Metabolism Studies | Isotope Labeling | Traced metabolic pathways of antiretroviral drugs |

Pharmacological Studies

In pharmacology, dGTP-15N5 serves as a valuable tool for studying drug interactions at the molecular level. It aids in understanding how drugs affect nucleotide metabolism and cellular functions.

Case Study:

Research involving antiretroviral drugs demonstrated that dGTP-15N5 could be used to track the conversion of these drugs into their active triphosphate forms within cells. This tracking helps elucidate the mechanisms by which these drugs inhibit viral replication .

Mechanism of Action

The mechanism of action of dGTP-15N5 (dilithium) involves its incorporation into deoxyribonucleic acid during synthesis. The nitrogen-15 label allows for the tracking and quantification of nucleotide incorporation. The compound targets deoxyribonucleic acid polymerases and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below contrasts dGTP-15N5 (dilithium) with other isotope-labeled dGTP variants:

*Calculated based on isotopic mass adjustments.

Functional and Analytical Advantages

- dGTP-15N5 (dilithium) :

- dGTP-13C10,15N5 (dilithium) :

- dGTP-d14 (dilithium) :

Stability and Handling

- dGTP-15N5 (dilithium) and dGTP-13C10,15N5 (dilithium) exhibit similar stability profiles, with degradation rates <1% per year under recommended storage conditions .

- dGTP-d14 (dilithium) shows reduced solubility in aqueous buffers compared to nitrogen-labeled analogues, requiring organic-aqueous solvent mixtures for reconstitution .

Comparison with Non-Isotopic dGTP Analogues

Unlabeled dGTP

Modified dGTP Derivatives

- Fluorophore-labeled dGTP (e.g., Cy5-dGTP): Used in real-time imaging but introduces steric hindrance, reducing polymerase efficiency.

- Biotinylated dGTP: Facilitates pull-down assays but requires stringent washing to avoid nonspecific binding .

Notes and Considerations

Q & A

Q. What are the critical steps for synthesizing dGTP-15N5 (dilithium) with isotopic purity suitable for nucleotide incorporation studies?

To ensure isotopic purity (>99%), synthesis should involve enzymatic phosphorylation of 15N-labeled guanosine derivatives using protocols optimized for minimal isotopic scrambling. Post-synthesis, validate purity via high-resolution mass spectrometry (HRMS) and 15N NMR spectroscopy. For reproducibility, document buffer conditions (e.g., pH, temperature) and enzyme-to-substrate ratios, as variations can alter isotopic retention .

Q. How should researchers characterize the stability of dGTP-15N5 (dilithium) under varying experimental conditions?

Stability assays must assess degradation kinetics under common experimental conditions (e.g., enzymatic reaction buffers, freeze-thaw cycles). Use HPLC or capillary electrophoresis to monitor intact dGTP-15N5 levels over time. Include controls with unlabeled dGTP to distinguish isotopic effects from chemical instability .

Q. What methodologies are recommended for quantifying dGTP-15N5 (dilithium) in complex biological matrices?

Isotope dilution mass spectrometry (IDMS) is the gold standard. Spike samples with a 13C/15N dual-labeled internal standard to correct for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to minimize co-elution with endogenous nucleotides .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of dGTP-15N5 (dilithium) be leveraged to study DNA polymerase fidelity mechanisms?

Design single-turnover kinetic assays comparing incorporation rates of 15N-labeled vs. unlabeled dGTP. Use stopped-flow fluorescence to measure transient-state kinetics. KIE values >1 indicate rate-limiting chemical steps sensitive to isotopic substitution, revealing polymerase active-site dynamics .

Q. What experimental strategies resolve contradictions between observed isotopic incorporation rates and theoretical models in dGTP-15N5 (dilithium)-based metabolic tracing studies?

Discrepancies often arise from unaccounted isotopic dilution or compartmentalized nucleotide pools. Use compartment-specific quenching (e.g., rapid filtration for mitochondrial vs. cytosolic isolation) paired with computational modeling (e.g., flux balance analysis) to reconcile data .

Q. How can researchers optimize the use of dGTP-15N5 (dilithium) in multi-step enzymatic assays requiring co-factors like Mg²⁺ or Mn²⁺?

Pre-incubate dGTP-15N5 with divalent cations to stabilize the dNTP-metal complex, as free cations can inhibit enzymes. Titrate metal ion concentrations while monitoring reaction progress via real-time 31P NMR to identify optimal stoichiometry .

Methodological and Analytical Considerations

Q. What controls are essential when using dGTP-15N5 (dilithium) to study isotope-sensitive enzymatic pathways?

Include:

Q. How should researchers design experiments to distinguish between isotopic scrambling and genuine metabolic flux in dGTP-15N5 (dilithium) tracing studies?

Use tandem mass spectrometry (MS/MS) to track 15N positional labeling in downstream metabolites. Combine with parallel experiments using 13C-glucose to cross-validate flux pathways. Statistical tools like Monte Carlo simulations can quantify scrambling probabilities .

Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing high-variance data in dGTP-15N5 (dilithium)-based single-molecule studies?

Apply Bayesian inference models to account for stochastic noise in single-molecule trajectories. Use bootstrapping to estimate confidence intervals for kinetic parameters (e.g., , ) derived from sparse datasets .

Q. How can researchers validate the specificity of dGTP-15N5 (dilithium) incorporation in CRISPR-Cas9 gene-editing assays?

Perform Sanger sequencing of edited loci and compare with mass spectrometric detection of 15N in repaired DNA. Use knockdown/knockout controls (e.g., polymerase-null mutants) to confirm editing machinery dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.